molecular formula C21H23NO2 B3029803 2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole CAS No. 790673-00-6

2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole

Cat. No. B3029803
CAS RN: 790673-00-6
M. Wt: 321.4 g/mol
InChI Key: ZTYQPSSQJMQATR-UHFFFAOYSA-N
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Description

2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole, also known as 2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole, is a useful research compound. Its molecular formula is C21H23NO2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole is 321.172878976 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole and related compounds have been a subject of study due to their unique structural and reactive properties. Research primarily focuses on the synthesis and subsequent reactivity of these compounds. For instance, Aleksandrov and Elchaninov (2015) synthesized 2-(2-furyl)phenanthro[9,10-d]oxazole, exploring its reactivity in various electrophilic substitution reactions, revealing the potential of these compounds in complex organic syntheses (Aleksandrov & Elchaninov, 2015). Similarly, synthesis and reactivity studies were conducted on 2-(2-thienyl)phenanthro[9,10-d]oxazole, providing insight into the electrophilic attack patterns on the compound under different conditions (Aleksandrov & El’chaninov, 2015).

Structural and Spectroscopic Analysis

Extensive spectroscopic techniques, such as 2D NMR spectroscopy, have been employed for the structure elucidation of phenanthro[9,10-d]oxazole derivatives. These studies offer deep insights into the molecular structure and reactivity of these compounds. Notably, Katritzky et al. (2003) performed an in-depth analysis of phenanthro[9,10-d][1,3]oxazoles using techniques like gHMQC-TOCSY NMR, aiding in the distinction between oxazole and isoxazole rings and providing a comprehensive understanding of their structural aspects (Katritzky et al., 2003).

Photochemical and Luminescent Properties

The photochemical behavior and luminescent properties of oxazole-based heterocycles have been a topic of significant interest. The investigation into the luminescent properties of imidazole and oxazole-based heterocycles by Eseola et al. (2011) revealed how these compounds display high photoluminescence efficiencies and undergo unique photo-induced reactions, indicating their potential in applications like sensing and imaging (Eseola et al., 2011).

Synthetic Pathways and Medicinal Chemistry

The oxazole scaffold has been extensively explored for its therapeutic potential, with various synthetic pathways developed for creating derivatives with medicinal properties. Chiacchio et al. (2020) discussed oxazole-based compounds in anticancer research, highlighting their interactions with enzymes and receptors due to the presence of nitrogen and oxygen atoms in their core structure, making them a significant target for drug discovery (Chiacchio et al., 2020). Furthermore, the kinetic studies of the photo-oxidation of oxazole by Zeinali et al. (2020) unveiled the critical roles of oxazole in biochemistry and medicinal chemistry, emphasizing its diverse functions attributed to unique physicochemical properties (Zeinali et al., 2020).

properties

IUPAC Name

4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-11-8-13-6-5-7-21(3,4)17(13)16-15(11)19-14(9-12(2)24-19)18-20(16)23-10-22-18/h5,7-9,14,18,22H,6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYQPSSQJMQATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3C(=C4C(=C2O1)C(=CC5=C4C(C=CC5)(C)C)C)OCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole
Reactant of Route 2
2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole
Reactant of Route 3
2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole
Reactant of Route 4
2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole
Reactant of Route 5
2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole
Reactant of Route 6
2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole

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